Lysobactin

Übersicht

Beschreibung

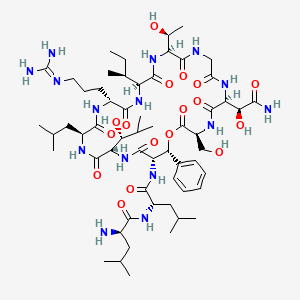

Lysobactin is a novel antibacterial agent produced by a species of Lysobacter. It is a dibasic peptide with significant activity against Gram-positive aerobic and anaerobic bacteria . This compound was first isolated in the 1980s and has since been recognized for its potent antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lysobactin can be prepared through combined chemical and enzymatic modifications. One method involves the chemical reduction of this compound followed by cleavage using chymotrypsin . Another method includes hydrogenolytic ring opening with hydrogen in the presence of a palladium catalyst in an isopropanol-water mixture .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the Lysobacter cell mass using reversed phase chromatography . The crude extract is then purified using high-speed counter-current chromatography combined with column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Lysobactin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Chemical reduction of this compound can be achieved using hydrogen in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using appropriate nucleophiles under suitable conditions.

Major Products: The major products formed from these reactions include dihydrothis compound and octahydrothis compound .

Wissenschaftliche Forschungsanwendungen

Lysobactin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound for studying peptide synthesis and modification.

Industry: this compound is used in the development of new antibiotics and as a biocontrol agent in agriculture.

Wirkmechanismus

Lysobactin exerts its antibacterial effects by interacting with lipid I and lipid II in the bacterial cell wall. It forms a 1:1 complex with these lipids, interfering with peptidoglycan synthesis, which is essential for bacterial viability . This mechanism is similar to that of other antibiotics like ramoplanin and teixobactin .

Vergleich Mit ähnlichen Verbindungen

Katanosin B: Initially considered different due to allo-threonine stereochemistry, katanosin B is now used interchangeably with lysobactin.

Uniqueness: this compound’s unique mechanism of action, involving the formation of complexes with lipid I and lipid II, sets it apart from other antibiotics. Its potent activity against a broad spectrum of Gram-positive bacteria further highlights its uniqueness .

Biologische Aktivität

Lysobactin, also known as katanosin B, is a cyclic depsipeptide antibiotic derived from the bacterium Lysobacter species. It has garnered attention due to its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound exhibits unique mechanisms of action that differentiate it from traditional antibiotics, making it a promising candidate for addressing antibiotic resistance.

This compound functions primarily by inhibiting peptidoglycan (PG) biosynthesis, which is crucial for bacterial cell wall integrity. Research indicates that this compound binds specifically to Lipid II, a key precursor in PG synthesis. This binding leads to significant structural damage in bacterial cells, including:

- Septal Defects : Treated cells exhibit major defects at the septum, which is essential for cell division.

- Cytoplasmic Changes : Transmission electron microscopy (TEM) studies show distinctive alterations in the cytoplasm of treated cells.

Binding Characteristics

This compound demonstrates a 1:1 binding stoichiometry with Lipid II, contrasting with other antibiotics like ramoplanin that tend to form higher-order aggregates. This specific binding mechanism allows this compound to inhibit the incorporation of isotopically labeled N-acetylglucosamine into the bacterial cell wall with an IC₅₀ near its MIC, indicating its efficacy even at low concentrations .

Antimicrobial Efficacy

This compound has shown remarkable potency against various pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected bacteria:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 0.78 | Strong activity against resistant strains |

| Vancomycin-resistant Enterococcus (VRE) | 0.39 - 0.78 | More than 50-fold lower MIC than vancomycin |

| Streptococcus pneumoniae | Not specified | Effective in vivo and in vitro |

Case Studies

-

Case Study on MRSA Treatment :

A study reported the use of this compound in treating MRSA infections in vitro, where cultures treated with this compound at a concentration of 1.5 µg/mL showed a reduction of colony-forming units by over five logs within four hours . -

In Vivo Efficacy :

This compound has been tested in animal models, demonstrating significant reductions in bacterial load and improved survival rates compared to untreated controls. Its ability to remain effective against stationary-phase bacteria suggests potential for treating chronic infections .

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21S,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)/t30-,31-,33+,34+,35-,36-,37-,39-,40-,41-,42-,43-,44+,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMKBWMQSNKASI-AVSFGBOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC(C)C)[C@@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97N15O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118374-47-3 | |

| Record name | Lysobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118374473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSOBACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AOO1Y4OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.